molecular formula C30H28N6O2 B11553587 4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11553587
M. Wt: 504.6 g/mol
InChI Key: CYQKQVMSQDWKQW-UHFFFAOYSA-N
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Description

3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its multiple aromatic rings and pyrazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the various substituents. Common reagents used in these reactions include hydrazines, aldehydes, and ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE
  • 3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its complex structure, which allows for diverse chemical reactivity and potential applications. The presence of multiple functional groups and aromatic rings provides opportunities for various chemical modifications and interactions.

Properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

5-methyl-4-[[3-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C30H28N6O2/c1-19-8-12-25(13-9-19)35-29(37)27(21(3)33-35)17-31-23-6-5-7-24(16-23)32-18-28-22(4)34-36(30(28)38)26-14-10-20(2)11-15-26/h5-18,33-34H,1-4H3

InChI Key

CYQKQVMSQDWKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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